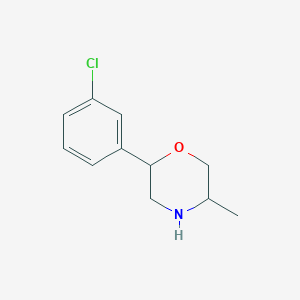
8-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The InChI code for a similar compound, “8-methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride”, is1S/C18H14ClNO/c1-11-5-3-7-13 (9-11)16-10-15 (18 (19)21)14-8-4-6-12 (2)17 (14)20-16/h3-10H,1-2H3 . This might give some insight into the structure of “this compound”.
Scientific Research Applications
Chemical Transformations and Potential Biological Activity
The chemistry of quinoline derivatives, such as 8-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, is significant in the development of compounds with potential biological activities. Research on similar quinolines has shown diverse transformations, including N-furoylation, N-allylation, and intramolecular cyclization, leading to C-8 substituted quinolines. These compounds exhibit potential biological significance, encouraging further exploration in pharmaceutical applications (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).
Oxidation Studies
Studies have also explored the oxidation of quinoline derivatives, highlighting the importance of the 8-position in these compounds. For instance, the oxidation of 8-quinolinol and its derivatives by vanadium(V) in sulfuric acid demonstrated significant changes due to substitution at the 8-position. These findings are relevant for analytical applications, offering insights into the reactivity and properties of such compounds (Assamoi, Hamon, & Likforman, 1988).
Structural and Synthetic Studies
The synthesis and structural analysis of quinoline derivatives, including modifications at the 8-position, have been subjects of research. For instance, the synthesis of oligoamides based on 8-amino-4-isobutoxy-2-quinolinecarboxylic acid and their helical structures were characterized, providing valuable information on the molecular architecture and potential applications of these compounds in various fields (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Applications in Polymer Science
Research has also delved into the synthesis and characterization of polymers incorporating quinoline derivatives. For instance, the synthesis of copolymers involving 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate has been studied, revealing important aspects of their thermal properties and antimicrobial activity. These findings have implications for the development of novel materials with specific functionalities (Patel, Patel, Ray, & Patel, 2005).
properties
IUPAC Name |
8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-6-3-4-8-13(11)16-10-15(18(19)21)14-9-5-7-12(2)17(14)20-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDZDNXKOSYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200802 | |
| Record name | 8-Methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160254-09-0 | |
| Record name | 8-Methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)









![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)